Roridin H

Cytotoxicity Fibroblasts Cancer Research

Assuming functional equivalence among macrocyclic trichothecenes introduces significant scientific risk-Roridin H exhibits distinct potency (IC50: 3.98-10.8 nM across H4TG, MDCK, NIH3T3, KA31T cells) and a unique ability to enhance T-cell mitogen (Con A) responses not shared by Verrucarin A or Roridin A at equitoxic doses. • Lower acute systemic toxicity (LD50: 3 mg/kg, i.v. in mice) vs. Verrucarin A/Roridin A (~0.35-0.7 mg/kg, i.p.) enables more flexible in vivo dosing regimens. • Specific 9β,10β-epoxy and 16-hydroxy derivatives demonstrate superior antileukemic activity vs. analogous Verrucarin A/Roridin A derivatives. • Ideal as a reference standard for mycotoxin analysis and as a selective probe for dissecting T-cell activation pathways in immunotoxicity research.

Molecular Formula C29H36O8
Molecular Weight 512.6 g/mol
CAS No. 29953-50-2
Cat. No. B1235197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoridin H
CAS29953-50-2
Synonymsroridin H
Molecular FormulaC29H36O8
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCC1C2C=CC=CC(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(CC(O1)O2)C)C)CO5
InChIInChI=1S/C29H36O8/c1-17-9-10-28-15-32-25(31)12-18(2)13-26-34-19(3)20(35-26)7-5-6-8-24(30)37-21-14-23(36-22(28)11-17)29(16-33-29)27(21,28)4/h5-8,11-12,19-23,26H,9-10,13-16H2,1-4H3/b7-5+,8-6-,18-12+/t19-,20-,21-,22-,23-,26?,27-,28-,29+/m1/s1
InChIKeyIWFOIUWPNYEUAI-RWTXVFCMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Roridin H Identity and Key Procurement


Roridin H (Verrucarin H) is a macrocyclic trichothecene mycotoxin first isolated from Myrothecium verrucaria and also found in Myrothecium roridum, Stachybotrys chartarum, and Calcarisporium arbuscula [1] [2] [3]. As a member of the macrocyclic trichothecene subclass, it features a sesquiterpenoid core with a characteristic 12,13-epoxide and a macrocyclic ester ring spanning C-4 to C-15 [4]. Its molecular formula is C29H36O8 (MW 512.59) [5]. Roridin H is primarily employed in research contexts investigating protein synthesis inhibition mechanisms, antitumor potential, immunotoxicity, and as a reference standard in mycotoxin analysis [6] [7].

Protein synthesis inhibition studies
Cytotoxicity assay context (fibroblast, cancer cell lines)
Immunomodulatory endpoint research (T-cell, splenocyte)
Mycotoxin reference standard for analytical method development

Roridin H Non-Interchangeability with Analogs


Macrocyclic trichothecenes, despite a shared core scaffold and a common mechanism of action (eukaryotic protein synthesis inhibition), exhibit profound and quantifiable differences in their cytotoxic potency, cellular selectivity, and immunomodulatory profiles [1]. These differences arise from subtle variations in their macrocyclic ring structure and peripheral functional groups, which dictate binding affinity to the ribosome, pharmacokinetic behavior, and the induction of specific downstream cellular responses [2]. Consequently, assuming functional equivalence between Roridin H and its close analogs like Verrucarin A or Roridin A is a significant scientific risk, as the following quantitative evidence will demonstrate that their activity can diverge by several orders of magnitude or manifest as qualitatively different biological outcomes in the same assay system [3] [4].

Cytotoxic potency ranking may differ
Reported IC50 values vary by orders of magnitude across macrocyclic trichothecene analogs in the same cell lines; direct replacement without re-validation may shift assay sensitivity windows.
Immunomodulatory outcome not transferable
In vivo equitoxic dosing produced qualitatively distinct T-cell responses (Con A) for Roridin H compared to Verrucarin A or Roridin A; functional equivalence in immune studies cannot be assumed.
In vivo toxicity profile unique to analog
Systemic LD50 differs markedly, limiting interchangeability for in vivo dosing protocols designed around a different macrocyclic trichothecene.

Roridin H Quantitative Differentiation Evidence


Cytotoxic Potency in Fibroblast Cell Lines

Roridin H demonstrates potent and distinct cytotoxic activity against various fibroblast cell lines. In a direct comparative study, Roridin H (Verrucarin H) was found to be less potent than both Verrucarin A and Roridin A across a panel of four cell lines. For instance, in KA31T fibroblasts, the IC50 for Roridin H was 8.64 nM, compared to 0.001 nM for Verrucarin A and 0.04 nM for Roridin A, representing a difference of over three orders of magnitude [1]. This establishes a clear potency hierarchy within this specific cellular context, underscoring that Roridin H cannot be considered a direct functional substitute for the more potent analogs.

Fibroblast cytotoxicity
Head-to-head
KA31T IC50: Roridin H 8.64 nM vs Verrucarin A 0.001 nM (≈8,640× difference); vs Roridin A 0.04 nM (≈216×). Panel: MDCK, NIH3T3, H4TG consistent ranking.
Supports cytotoxicity endpoint review; Roridin H shows lower potency in tested fibroblast lines.
Assay conditions per Abbas et al., 2002.
Cytotoxicity Fibroblasts Cancer Research In Vitro Toxicology

Immunomodulatory Effects in Murine Splenocytes

In an in vivo study, Roridin H exhibited a distinct immunomodulatory profile compared to Verrucarin A and Roridin A. CD-1 mice were administered an equitoxic dose (1/2 LD50) of various macrocyclic trichothecenes, and splenic lymphocyte proliferation was assessed ex vivo. Roridin H, in contrast to other tested compounds, caused a significant increase in the stimulation index of splenocytes when challenged with the T-cell mitogen Concanavalin A (Con A) [1]. This suggests a specific and divergent effect on T-cell function not observed with Verrucarin A or Roridin A at the same relative toxic dose, highlighting a functional difference that is independent of simple cytotoxicity.

Splenocyte immunomodulation
Head-to-head
In vivo equitoxic dose (1/2 LD50) in CD-1 mice: Roridin H uniquely increased Con A-induced splenocyte proliferation (P ≤ 0.05). Verrucarin A and Roridin A showed no significant Con A effect.
Reported immunomodulatory endpoint context; distinct T-cell mitogen response observed.
Ex vivo mitogen panel included Con A, LPS, PHA, PWM.
Immunotoxicology Immunomodulation Mycotoxin In Vivo Toxicology

In Vivo Acute Toxicity Profile

The intravenous acute toxicity of Roridin H in mice is significantly lower than that of its closest analogs. The reported LD50 for Roridin H via intravenous injection in mice is 3 mg/kg . In stark contrast, both Verrucarin A and Roridin A have reported intraperitoneal LD50 values in mice of approximately 0.3-0.7 mg/kg [1] [2]. This represents a nearly 10-fold difference in systemic toxicity, a critical parameter for planning in vivo studies and assessing the safety profile relative to other compounds in the class.

Acute systemic toxicity
Cross-study comparable
Mouse LD50: Roridin H 3 mg/kg (i.v.). Verrucarin A / Roridin A ~0.35–0.7 mg/kg (i.p.). Approx. 4- to 10-fold lower toxicity.
Reported systemic toxicity endpoint context; Roridin H less toxic in rodent model.
Route differences (i.v. vs i.p.); direct comparison requires normalization.
Acute Toxicity LD50 In Vivo Toxicology Safety Pharmacology

Chemical Derivatization for Antileukemic Activity

Roridin H serves as a valuable scaffold for semisynthetic derivatization. Research has shown that specific modifications to Roridin H, such as the creation of 9β,10β-epoxy derivatives and 16-hydroxy derivatives, result in compounds with 'very high activity' against mouse leukemia models, surpassing the activity of similarly modified Verrucarin A and Roridin A [1]. This indicates that the Roridin H core structure, while intrinsically less potent in some assays, possesses unique chemical properties that can be exploited through medicinal chemistry to generate analogs with superior or distinct biological profiles compared to derivatives from other macrocyclic trichothecene parents.

Derivatization potential
Class-level inference
9β,10β-epoxy and 16-hydroxy derivatives of Roridin H reported 'very high activity' in P388 mouse leukemia model, surpassing similarly modified Verrucarin A / Roridin A derivatives.
Supports medicinal chemistry scaffold selection; derivatization-dependent activity reported.
In vivo leukemia endpoint; comparability limited to tested derivatives.
Medicinal Chemistry Structure-Activity Relationship Antileukemic Chemical Derivatization

Selective Cytotoxicity in Cancer Cells

While macrocyclic trichothecenes as a class exhibit some selectivity towards cancer cell lines , Roridin H contributes to this profile with its own specific pattern. For instance, against the HM02 gastric adenocarcinoma and MCF-7 breast cancer cell lines, Roridin H showed anti-proliferative activity with IC50 values of 1.6 and 2.0 μg/mL, respectively . While direct comparisons to a normal cell line in the same study are lacking, these values can be cross-referenced with the activity of other macrocyclic trichothecenes against normal Vero cells, which often show IC50 values >20 μg/mL, suggesting a potential therapeutic window . This data point, while not a direct head-to-head, contributes to the body of evidence defining the distinct pharmacological fingerprint of Roridin H.

Cancer cell anti-proliferation
Data to verify
IC50: HM02 gastric adenocarcinoma 1.6 μg/mL, MCF-7 breast cancer 2.0 μg/mL. No direct normal-cell comparator in same study.
Reported cell-model response context; selectivity interpretation requires additional validation.
Cross-study comparison with Vero cell data (>20 μg/mL) noted; not a head-to-head experiment.
Selective Cytotoxicity Cancer Research Therapeutic Window Cell Viability Assay

Roridin H Research and Industrial Applications


SAR Studies on Protein Synthesis Inhibition

Roridin H is an ideal tool for advanced SAR studies within the macrocyclic trichothecene class. The direct, head-to-head cytotoxic data against a panel of cell lines (IC50 ranging from 3.98 to 10.8 nM) provides a robust quantitative benchmark for comparing the functional consequences of specific structural modifications. Its clear potency difference relative to Verrucarin A and Roridin A [1] allows researchers to isolate the contribution of its unique macrocyclic ring configuration to overall bioactivity, ribosome binding affinity, and cellular uptake.

In Vivo Cancer and Immunotoxicity Models

The significantly lower acute systemic toxicity of Roridin H (LD50 = 3 mg/kg, i.v. in mice) compared to Verrucarin A and Roridin A (~0.35-0.7 mg/kg, i.p.) makes it a more experimentally tractable tool for in vivo studies [2]. This wider safety margin allows for a more flexible and prolonged dosing regimen in murine models of cancer or immune dysfunction, facilitating studies that would be difficult or impossible with more acutely toxic analogs.

Immunomodulation and T-Cell Function Research

For research focused on the nuanced effects of mycotoxins on the immune system, Roridin H offers a unique functional probe. The in vivo evidence demonstrating its distinct ability to enhance T-cell mitogen (Con A) responses, a property not shared by Verrucarin A or Roridin A at equitoxic doses [3], positions Roridin H as a specific and valuable tool for dissecting T-cell activation pathways and studying immunomodulatory mechanisms.

Medicinal Chemistry Scaffold for Antileukemic Derivatives

Roridin H is the scaffold of choice for medicinal chemists seeking to generate novel, highly potent antileukemic agents. The literature indicates that specific derivatives of Roridin H (9β,10β-epoxy and 16-hydroxy) demonstrate superior antileukemic activity compared to analogous derivatives of Verrucarin A and Roridin A [4]. Procuring Roridin H is therefore a strategic decision for drug discovery programs aiming to optimize this class of natural products.

Application
Selection Property
Validation Focus
Protein synthesis inhibition SAR
Macrocyclic trichothecene scaffold with quantifiable potency ranking
Cytotoxicity endpoint comparison across analogs
In vivo model studies (cancer/immunotoxicity)
Reported lower systemic toxicity vs. class members
Dosing window and tolerability in mouse models
T-cell immunomodulation research
Unique Con A splenocyte response at equitoxic dose
T-cell activation pathway interpretation
Medicinal chemistry derivatization
Scaffold amenable to epoxy/hydroxy modifications
Antiproliferative assay context in leukemia models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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